molecular formula C15H14N4O B2503796 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380183-77-5

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2503796
CAS No.: 2380183-77-5
M. Wt: 266.304
InChI Key: SVQZQYIATARXNO-UHFFFAOYSA-N
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Description

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of azetidines and pyridines This compound is characterized by the presence of a pyridine ring attached to an azetidine ring through a pyridin-3-yloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . The process may also include steps like condensation and cyclization to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-7-14-15(4-2-6-18-14)19-9-12(10-19)11-20-13-3-1-5-17-8-13/h1-6,8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQZQYIATARXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(N=CC=C2)C#N)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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